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Compound of Interest
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Compound Name:
hydroxyphenyl)ethanone

cat. No.: B1363517

An In-Depth Technical Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Abstract

1-(2-Fluoro-6-hydroxyphenyl)ethanone, a fluorinated acetophenone derivative, is a pivotal
building block in modern synthetic and medicinal chemistry. This guide provides a
comprehensive overview of its core molecular properties, a detailed synthetic protocol
grounded in the Fries rearrangement, and a discussion of its critical role in the development of
targeted pharmaceuticals. The compound's molecular formula is CsH7FO2 and it has a
molecular weight of 154.14 g/mol .[1][2][3] Its strategic importance is highlighted by its
incorporation into the structure of Sotorasib, a first-in-class covalent inhibitor of the KRAS
G12C mutation, underscoring its value to researchers in oncology and drug discovery.

Core Molecular Profile and Physicochemical
Properties

1-(2-Fluoro-6-hydroxyphenyl)ethanone, also known as 2'-Fluoro-6'-hydroxyacetophenone, is
a substituted aromatic ketone. The presence of the fluorine atom, hydroxyl group, and acetyl
group provides multiple reaction sites, making it a versatile intermediate for further chemical
elaboration.[2] Its key identifiers and properties are summarized below.
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Property Value Source(s)
Molecular Formula CsH7FO2 [1112][3]
Molecular Weight 154.14 g/mol [11[2][3]
CAS Number 93339-98-1 [1]
SMILES CC(C1=C(0O)C=CC=C1F)=0 [3]
InChi Key PSNPXFMLAVLPPP-

UHFFFAOYSA-N
Physical Form Liquid
Boiling Point 224°C [2]
Typical Purity >98% [3]
Storage Conditions 2-8°C, under inert atmosphere [2]

Synthesis via Fries Rearrangement: A Mechanistic
Approach

The synthesis of hydroxylated acetophenones is classically achieved via the Fries
rearrangement, an organic reaction involving the Lewis acid-catalyzed rearrangement of a
phenolic ester to a hydroxy aryl ketone. This intramolecular acylation is a reliable method for
producing ortho- and para-hydroxyacetophenones, with the regioselectivity often influenced by
reaction temperature.

Rationale for the Fries Rearrangement

The Fries rearrangement is chosen for its efficiency in installing an acetyl group onto a phenolic
ring. Starting from an accessible phenolic precursor, the reaction proceeds through a stable
ester intermediate. The use of a Lewis acid, typically aluminum chloride (AICI3), is critical as it
coordinates to both the carbonyl oxygen and the phenolic oxygen, facilitating the acylium ion
migration to the aromatic ring. This method avoids the potential for undesired side reactions
that can occur with direct Friedel-Crafts acylation of highly activated phenols.
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Experimental Protocol: Synthesis of 1-(2-Fluoro-6-
hydroxyphenyl)ethanone

This protocol is adapted from established methodologies for similar fluorinated

hydroxyacetophenones.[4]

Step 1: Acetylation of 3-Fluorophenol

To a stirred solution of 3-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane) at
0°C, slowly add one equivalent of acetyl chloride.

Add a non-nucleophilic base, such as triethylamine, dropwise to scavenge the HCI
byproduct.

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis
indicates complete consumption of the starting phenol.

Perform an aqueous workup to remove the amine salt and evaporate the solvent under
reduced pressure to yield 3-fluorophenyl acetate.

Step 2: Fries Rearrangement

To the crude 3-fluorophenyl acetate, add 1.1 to 1.5 equivalents of anhydrous aluminum
trichloride (AICI3) portion-wise. Caution: The reaction is exothermic.

Heat the reaction mixture to approximately 130-150°C and maintain for 2-3 hours.[4] The
higher temperature generally favors the formation of the ortho-isomer, which is the desired
product.

Monitor the reaction progress by TLC.

After completion, cool the mixture and carefully quench by pouring it onto crushed ice and
concentrated HCI.

Extract the product into an organic solvent such as ethyl acetate (3x).[4]
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate
gradient) to isolate pure 1-(2-fluoro-6-hydroxyphenyl)ethanone.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 1-(2-Fluoro-6-hydroxyphenyl)ethanone.
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Structural Validation and Spectroscopic Signature

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard
spectroscopic techniques provide a definitive structural signature.

e H NMR Spectroscopy: The spectrum is expected to show a singlet for the acetyl methyl
protons (~2.5 ppm), a broad singlet for the phenolic hydroxyl proton, and a complex multiplet
pattern for the three aromatic protons, showing both H-H and H-F coupling constants.

e 13C NMR Spectroscopy: Key signals include the carbonyl carbon (~200 ppm), the methyl
carbon (~26 ppm), and six distinct aromatic carbon signals. The carbons ortho and meta to
the fluorine atom will exhibit characteristic C-F coupling.

« Infrared (IR) Spectroscopy: Expected absorption bands include a broad O-H stretch (~3400-
3100 cm™1), a sharp and strong C=0 stretch for the ketone (~1650 cm~1), and a C-F stretch
(~1200-1100 cm™1).

e Mass Spectrometry (MS): The electron impact (El) or electrospray ionization (ESI) mass
spectrum should show a molecular ion peak [M]* or protonated molecule [M+H]*
corresponding to its molecular weight of 154.14.

Critical Applications in Drug Discovery

The unique substitution pattern of 1-(2-fluoro-6-hydroxyphenyl)ethanone makes it a valuable
intermediate in the synthesis of complex bioactive molecules.[2] The incorporation of a fluorine
atom can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial
parameters in drug design.[5]

Role as a Pharmaceutical Intermediate

This compound serves as a key starting material for a variety of pharmaceuticals. Its structure
is particularly useful for developing non-steroidal anti-inflammatory drugs (NSAIDs) and
selective COX-2 inhibitors.[2] It is also employed in the synthesis of hovel compounds being
investigated for antimicrobial and anticancer properties.[2]

Case Study: Sotorasib (Lumakras™), a KRAS G12C
Inhibitor
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The most significant application of the 1-(2-fluoro-6-hydroxyphenyl) moiety is its central role in
the structure of Sotorasib (AMG-510). Sotorasib is a landmark therapeutic agent approved for
treating patients with non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation.
[6] The KRAS protein is a key regulator of cell growth, and the G12C mutation is a known driver
of multiple cancers.

In the Sotorasib molecule, the 2-fluoro-6-hydroxyphenyl group is attached to the pyrido[2,3-
d]pyrimidin-2(1H)-one core.[6] This fragment plays a critical role in orienting the molecule within
the binding pocket of the KRAS G12C protein, contributing to the high affinity and selectivity of
the drug. The synthesis of Sotorasib involves coupling a derivative of 1-(2-fluoro-6-
hydroxyphenyl)ethanone into the larger molecular scaffold.

Chemical Synthesis Biological Application
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Caption: Role of the building block in the Sotorasib therapeutic pathway.

Conclusion

1-(2-Fluoro-6-hydroxyphenyl)ethanone is far more than a simple chemical reagent; it is an
enabling tool for modern drug development. Its well-defined molecular characteristics and
accessible synthesis make it a valuable asset for researchers. Its integral role in the structure
of Sotorasib, a highly effective targeted cancer therapy, cements its status as a compound of
significant scientific and clinical importance. Continued exploration of this and similar
fluorinated building blocks will undoubtedly fuel the discovery of future therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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